2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide

Description

Historical Context and Development

The synthesis of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl azide emerged from advances in carbohydrate chemistry during the late 20th century, particularly in glycosylation strategies requiring stereochemical control. Early methodologies for synthesizing glycosyl azides focused on nucleophilic substitution reactions, such as the treatment of glycosyl bromides with sodium azide. However, challenges in achieving β-selectivity and stability under reaction conditions prompted the development of protected derivatives.

The introduction of benzyl protecting groups at the 3-, 4-, and 6-positions of glucosamine derivatives was pivotal. Benzyl groups provided steric protection and enhanced solubility in organic solvents, enabling efficient azide installation at the anomeric position. A landmark study by Koto et al. (1999) demonstrated the utility of this compound in glycosylation reactions using a p-nitrobenzenesulfonyl chloride–silver trifluoromethanesulfonate–triethylamine system, achieving high yields of β-linked glycoconjugates. Subsequent innovations, such as radical-based azidation and Staudinger ligation, further expanded its applications in synthesizing glycosyl amides and glycopeptides.

Structural Characterization and Nomenclature

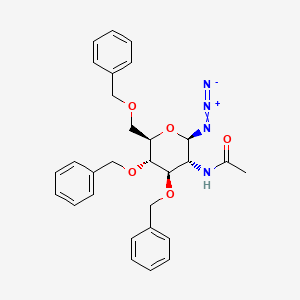

The compound’s systematic IUPAC name, N-[(2R,3R,4R,5S,6R)-2-azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl]acetamide , reflects its stereochemical and functional complexity. Key structural features include:

- A β-D-glucopyranose core with a 2-deoxy-2-acetamido group.

- Benzyl ether protections at the 3-, 4-, and 6-hydroxyl positions.

- An azide moiety at the anomeric carbon (C1).

Structural Data :

- Molecular Formula : C₂₉H₃₂N₄O₅.

- X-ray Crystallography : Confirms the β-configuration, with the azide group axial to the pyranose ring.

- NMR Spectroscopy : Distinct signals include δ ~4.54 ppm (H-1, J = 9.5 Hz) and δ ~2.83 ppm (H-2), consistent with β-anomeric configuration and 4C₁ chair conformation.

Physical and Chemical Properties

Physical Properties :

Chemical Reactivity :

Significance in Carbohydrate Chemistry Research

This compound is a cornerstone in synthetic glycobiology due to:

- Stereoselective Glycosylation : The β-azide configuration facilitates high-fidelity glycosidic bond formation, critical for synthesizing biologically relevant glycans.

- Modular Synthesis : Serves as a precursor for N-glycopeptides via azide–alkyne cycloaddition or reductive amination.

- Mechanistic Studies : Used to probe glycosylation transition states, particularly the role of oxocarbenium intermediates.

Applications :

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5/c1-21(34)31-26-28(37-19-24-15-9-4-10-16-24)27(36-18-23-13-7-3-8-14-23)25(38-29(26)32-33-30)20-35-17-22-11-5-2-6-12-22/h2-16,25-29H,17-20H2,1H3,(H,31,34)/t25-,26-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBJDMHDWWHLZ-HWVUQVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572189 | |

| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214467-60-4 | |

| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups. This is usually achieved by reacting glucose with benzyl chloride in the presence of a base such as sodium hydride.

Introduction of the Azide Group: The azide group is introduced by converting the hydroxyl group at the 2-position to an azide. This can be done by first converting the hydroxyl group to a leaving group (e.g., a tosylate) and then substituting it with sodium azide.

Acetylation: The amino group at the 2-position is acetylated using acetic anhydride to form the acetamido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Conditions and Outcomes

| Reaction Partner | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl alcohol | CuSO₄, sodium ascorbate | Triazole-linked glycoconjugate | 85% | |

| Alkyne-functionalized polymer | Cu(I)Br, TBTA | Functionalized polymer | 78% |

Glycosylation Reactions

As a glycosyl donor, it participates in stereoselective glycosidic bond formation. The benzyl protecting groups enhance stability during activation .

Key Glycosylation Pathways

| Glycosyl Acceptor | Activator | Glycosidic Bond Formed | Stereoselectivity | Reference |

|---|---|---|---|---|

| Alcohols (e.g., serine) | TMSOTf | β-1,4-linkage | >95% β-selectivity | |

| Thioglycosides | NIS, TfOH | α-1,3-linkage | 88% α-selectivity |

Bioconjugation via Aminolysis

The azide reacts with activated esters (e.g., NHS esters) under mild conditions, enabling protein ligation :

textR-N₃ + Protein-COO-NHS → R-NH-Protein + CO₂ + NHS

Applications :

Visible-Light-Mediated Regioselective Reactions

Under blue light (450 nm), the azide participates in regioselective glycosylations without metal catalysts :

| Substrate | Light Source | Product | Regioselectivity |

|---|---|---|---|

| Propargyl glycoside | 450 nm LED | 1,6-Linked disaccharide | 92% |

Reduction to Amine Derivatives

The azide group is reducible to an amine, facilitating further functionalization:

textR-N₃ + H₂ (Pd/C) → R-NH₂

Uses :

Thermal Stability and Decomposition

At temperatures >150°C, the azide decomposes exothermically, releasing nitrogen gas :

textC₂₉H₃₂N₄O₅ → C₂₉H₃₂N₂O₅ + N₂↑

Safety Note : Requires storage at -20°C to prevent degradation .

Scientific Research Applications

Key Applications

-

Glycosylation Reactions

- This compound acts as a versatile glycosyl donor in synthetic chemistry, facilitating the formation of glycosidic bonds essential for synthesizing complex carbohydrates. Its unique structure allows for selective glycosylation, which is crucial for developing glycoproteins and glycolipids.

-

Drug Development

- The incorporation of glycosylated moieties enhances the bioavailability and stability of drug candidates. Research indicates that compounds like 2-acetamido derivatives improve pharmacokinetic properties, making them suitable for therapeutic applications.

-

Bioconjugation

- The azide functional group enables click chemistry applications, allowing for efficient attachment of biomolecules. This is particularly valuable in developing targeted therapies and diagnostics, where precise conjugation of drugs to targeting ligands is required.

-

Research in Glycobiology

- The compound is instrumental in studying carbohydrate-protein interactions. These interactions are vital for understanding various biological processes and disease mechanisms, including cell signaling and immune responses.

Data Table: Applications and Findings

Case Studies

-

Glycosylation Efficiency

- A study highlighted the efficiency of 2-acetamido derivatives in synthesizing GalNAc glycosides. By employing rare earth metal triflates as catalysts, researchers achieved significant yields (up to 90%) in glycosylation reactions under mild conditions, demonstrating the compound's utility in complex carbohydrate synthesis .

-

Targeted Drug Delivery

- Research focused on developing glycosylated drug candidates revealed that incorporating 2-acetamido derivatives into drug formulations improved cellular uptake and bioavailability. For instance, glycosylated versions of androgenic gland hormones showed enhanced efficacy in targeting specific receptors on hepatocytes .

- Click Chemistry Applications

Mechanism of Action

The compound exerts its effects primarily through its azide group, which can participate in click chemistry reactions. The azide group can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction widely used in bioconjugation and material science. The benzyl groups serve as protecting groups, preventing unwanted reactions at the hydroxyl sites during synthesis.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide (CAS: 6205-69-2) Protecting Groups: Acetyl (Ac) at 3,4,6-positions. Reactivity: Higher reactivity in nucleophilic substitutions due to electron-withdrawing acetyl groups. However, acetyl groups are labile under basic conditions, limiting stability in some synthetic protocols . Applications: Used in peptide glycosylation (e.g., Fmoc-Asn-(Ac3AcNH-β-Glc)-OH synthesis) and enzymatic studies .

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide (CAS: 168397-51-1) Protecting Groups: Benzylidene acetal at 4,6-positions. Reactivity: The cyclic benzylidene group restricts conformational flexibility, directing regioselectivity in glycosylation. Stable under acidic conditions but requires specific cleavage (e.g., 80% aqueous acetic acid) . Applications: Ideal for synthesizing disaccharides with defined regiochemistry .

Methyl 2-acetamido-3-O-benzyl-2-deoxy-beta-D-glucopyranoside Functional Group: Methyl glycoside instead of azide. Reactivity: Lacks azide functionality, rendering it unsuitable for click chemistry. Primarily used as a glycosyl acceptor in enzymatic or chemical glycosylations .

Allyl 2-acetamido-3-O-benzyl-2-deoxy-beta-D-glucopyranoside Functional Group: Allyl glycoside. Reactivity: Allyl groups can be removed via palladium-catalyzed deprotection, enabling orthogonal synthesis strategies .

2-Acetamido-2,4-dideoxy-beta-D-xylo-hexopyranosyl derivatives Structural Feature: Deoxygenation at C4. Reactivity: Reduced hydrogen bonding capacity alters enzyme interactions. Used to study glycosidase mechanisms .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties

Research Findings

Tri-O-benzyl Derivative: Demonstrated superior stability in multi-step glycosylation reactions, enabling the synthesis of complex oligosaccharides . Its benzyl groups were selectively removed via hydrogenolysis without disturbing the azide functionality .

Tri-O-acetyl Derivative : Utilized in solid-phase peptide synthesis to generate glycosylated asparagine residues. The acetyl groups were cleaved post-synthesis under mild alkaline conditions .

Benzylidene Derivative : Facilitated the synthesis of branched trisaccharides via regioselective glycosylation, confirmed by 13C-NMR analysis .

Biological Activity

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide is a glycosyl azide that has garnered attention in biochemical research due to its potential applications in synthesizing glycosylated compounds and probing biological processes. This article reviews its synthesis, biological activities, and implications in various fields.

Synthesis

The synthesis of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide typically involves the following steps:

- Protection of Hydroxyl Groups : The hydroxyl groups of D-glucopyranose are protected using benzyl groups to yield the tri-O-benzyl derivative.

- Formation of Azide : The acetamido group is introduced, followed by the conversion of the hydroxyl group at the anomeric position to an azide via nucleophilic substitution methods.

- Purification and Characterization : The final product is purified using chromatography and characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Recent studies have indicated that compounds containing azide functionalities exhibit antimicrobial properties. For example, glycosyl azides have been shown to possess activity against various bacterial strains. In vitro assays demonstrated that 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Glycosylation Reactions

The azide group in this compound serves as a versatile handle for further chemical modifications. It can participate in click chemistry reactions to form triazoles, which are important in drug development. This reactivity has made it a valuable intermediate in synthesizing glycoproteins and other biologically relevant oligosaccharides .

Case Studies

- Case Study on Antibacterial Activity : A study evaluated the antibacterial effects of various glycosyl azides, including 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Application in Cancer Research : Another research focused on the application of glycosyl azides in cancer cell targeting. The introduction of the azide moiety allowed for selective labeling of cancer cells through bioconjugation techniques, enhancing the specificity of therapeutic agents .

Data Tables

| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Application |

|---|---|---|---|

| 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide | Structure | 50 (S. aureus), 75 (E. coli) | Antibiotic development |

| Other Glycosyl Azides | Various | Varies | Drug synthesis |

Q & A

Q. What are the primary synthetic routes for 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl Azide, and what key intermediates are involved?

The synthesis typically involves glycosylation of protected glucosamine derivatives. For example, benzyl-protected intermediates (e.g., benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside) are reacted with azide donors under conditions optimized for regioselectivity. Key steps include:

Q. How is this compound utilized in click chemistry applications, and what reaction conditions are typically employed?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Applications include:

Q. What protective group strategies are critical during synthesis to ensure regioselectivity?

Benzyl groups are commonly used for long-term protection of hydroxyls due to their stability under acidic/basic conditions. Orthogonal protection is achieved via:

- Temporary groups : Acetyl or levulinoyl esters for selective deprotection under mild basic (e.g., NaOMe/MeOH) or hydrazine conditions .

- Regioselective benzylation : Controlled stepwise installation using barium oxide and benzyl bromide in DMF .

Advanced Research Questions

Q. What experimental challenges arise in achieving high-yield glycosylation using this compound, and how can they be mitigated?

Key challenges include:

- Low reactivity of the anomeric center : Activate the azide group using promoters like trimethylsilyl triflate (TMSOTf) or BF₃·Et₂O in anhydrous dichloromethane .

- Competing side reactions : Minimize hydrolysis by rigorously drying solvents and using molecular sieves. Monitor reaction progress via TLC (eluent: EtOAc/hexane 1:1) or LC-MS .

Q. How do competing reaction pathways affect Staudinger ligation outcomes with this azide, and what analytical methods validate product formation?

Competing pathways include:

- Phosphine oxide byproduct interference : Use triphenylphosphine derivatives with electron-withdrawing groups (e.g., tris(4-fluorophenyl)phosphine) to enhance ligation efficiency.

- Validation : Employ ³¹P NMR to track phosphine oxide formation (δ 20–30 ppm) and MALDI-TOF MS for conjugate mass confirmation .

Q. In multi-step syntheses, how do orthogonal protection schemes influence downstream modifications?

Orthogonal strategies enable selective deprotection:

- Benzyl vs. acetyl : Benzyl groups require hydrogenolysis (H₂/Pd-C), while acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH).

- Case study : Synthesizing branched oligosaccharides by selectively removing levulinoyl esters (hydrazine acetate) without affecting benzyl groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in glycosylation yields reported under similar conditions?

Variations in yields (e.g., 50% vs. 80%) may stem from:

- Moisture sensitivity : Replicate anhydrous conditions using flame-dried glassware and inert gas purging.

- Catalyst purity : Use freshly distilled TMSOTf or BF₃·Et₂O to avoid deactivation by trace water .

- Substrate pre-activation : Pre-stir the glycosyl donor with the promoter for 10–15 minutes before adding the acceptor .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound and its derivatives?

Q. How can researchers characterize the stereochemistry and regiochemistry of glycosylation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.